molecular formula C11H17Cl2NO B12279841 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride

2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride

Cat. No.: B12279841
M. Wt: 250.16 g/mol
InChI Key: URJTWGTZXHSODK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine and antitussive agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an antagonist or inhibitor, blocking the activity of certain receptors or enzymes. This interaction can lead to various physiological effects, including antihistamine and antitussive activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10;/h3-6H,7-9H2,1-2H3;1H

InChI Key

URJTWGTZXHSODK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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